REACTION_CXSMILES
|
[CH2:1]([N:3]([Si](C)(C)C)[CH2:4][CH3:5])[CH3:2].[S:10](F)([F:13])([F:12])[F:11]>ClC(Cl)(Cl)F>[CH2:1]([N:3]([S:10]([F:13])([F:12])[F:11])[CH2:4][CH3:5])[CH3:2]
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Name
|
|
Quantity
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96 g
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Type
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reactant
|
Smiles
|
C(C)N(CC)[Si](C)(C)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
S(F)(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC(F)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC(F)(Cl)Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
distilled
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)S(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.86 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |